molecular formula C24H27N3O6S B14106451 ethyl 1-{[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}piperidine-3-carboxylate

ethyl 1-{[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}piperidine-3-carboxylate

Cat. No.: B14106451
M. Wt: 485.6 g/mol
InChI Key: JXVNHJIFDXQYGW-UHFFFAOYSA-N
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Description

Ethyl 1-{[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}piperidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thienopyrimidine core, a piperidine ring, and a methoxybenzyl group, making it a subject of interest for chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}piperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the thienopyrimidine core with 4-methoxybenzyl chloride in the presence of a base.

    Acetylation and Piperidine Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-{[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-{[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through inhibition or activation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-methoxybenzyl)amino]propanoate
  • Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-{[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}piperidine-3-carboxylate stands out due to its unique combination of a thienopyrimidine core and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27N3O6S

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 1-[2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]piperidine-3-carboxylate

InChI

InChI=1S/C24H27N3O6S/c1-3-33-23(30)17-5-4-11-25(14-17)20(28)15-26-19-10-12-34-21(19)22(29)27(24(26)31)13-16-6-8-18(32-2)9-7-16/h6-10,12,17H,3-5,11,13-15H2,1-2H3

InChI Key

JXVNHJIFDXQYGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)SC=C3

Origin of Product

United States

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